Product packaging for Methyl 3-amino-5-hydroxybenzoate(Cat. No.:CAS No. 67973-80-2)

Methyl 3-amino-5-hydroxybenzoate

Cat. No.: B1314011
CAS No.: 67973-80-2
M. Wt: 167.16 g/mol
InChI Key: DMNGQQIFOZYIRA-UHFFFAOYSA-N
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Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzoate esters are a class of organic compounds derived from the condensation of benzoic acid and an alcohol. wikipedia.org Methyl benzoate, the simplest member of this family, is formed from benzoic acid and methanol. wikipedia.org Benzoate esters are characterized by the presence of a benzene (B151609) ring attached to an ester functional group. This arrangement allows for a variety of chemical transformations, including reactions at the aromatic ring and at the ester group itself. wikipedia.orglibretexts.org

Methyl 3-amino-5-hydroxybenzoate fits within this class as a substituted derivative of methyl benzoate. The presence of the amino and hydroxyl groups at the meta positions of the benzene ring significantly influences the compound's reactivity and properties compared to unsubstituted methyl benzoate. These functional groups can be readily modified, making the compound a versatile building block.

Significance as a Synthetic Intermediate and Precursor

The true value of this compound in contemporary research lies in its role as a synthetic intermediate. Its structure is a key component in the synthesis of more complex molecules. The amino and hydroxyl groups can be selectively protected and reacted, allowing for the controlled construction of intricate molecular architectures.

A significant area where this compound plays a crucial role is in the biosynthesis of certain natural products. Its parent acid, 3-amino-5-hydroxybenzoic acid (AHBA), is a known precursor to the mC7N unit found in ansamycin (B12435341) antibiotics like geldanamycin (B1684428) and ansatrienin A, as well as the antitumor antibiotic mitomycin C. caymanchem.comnih.govmedchemexpress.com The study of this compound and its derivatives provides insights into these biosynthetic pathways and can aid in the development of synthetic routes to these important pharmaceuticals.

Overview of Research Trajectories and Academic Relevance

Current research involving this compound and its related structures is diverse. One major trajectory focuses on its application in the synthesis of novel organic materials and pharmaceuticals. Researchers are exploring its use in creating new polymers and other advanced materials.

Furthermore, the academic relevance of this compound extends to the field of medicinal chemistry. The structural motif of a substituted aminophenol is present in many biologically active molecules. By using this compound as a starting material, chemists can create libraries of new compounds for biological screening, potentially leading to the discovery of new therapeutic agents. The study of its derivatives and their biological activities continues to be an active area of investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B1314011 Methyl 3-amino-5-hydroxybenzoate CAS No. 67973-80-2

Properties

IUPAC Name

methyl 3-amino-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNGQQIFOZYIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498278
Record name Methyl 3-amino-5-hydroxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67973-80-2
Record name Methyl 3-amino-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 3-AMINO-5-HYDROXYBENZOATE
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Advanced Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Strategies for Methyl 3-amino-5-hydroxybenzoate

The synthesis of this compound, a key intermediate in the preparation of various pharmaceuticals and complex organic molecules, can be achieved through several strategic pathways. These routes often begin with readily available aromatic precursors and involve a sequence of carefully controlled chemical reactions.

Multi-Step Conversions from Aromatic Precursors

A common strategy for synthesizing substituted benzoates like this compound involves the modification of a pre-existing benzene (B151609) ring with the desired functional groups. One logical approach begins with a nitrated aromatic compound, which can then be converted to the corresponding amine.

For instance, a plausible synthetic route could start from 3,5-dihydroxybenzoic acid. Nitration of this starting material would yield 3,5-dihydroxy-x-nitrobenzoic acid. Subsequent selective reduction of the nitro group to an amine and esterification of the carboxylic acid would lead to the target molecule.

A related, documented synthesis is that of Methyl 3-amino-5-bromo-2-hydroxybenzoate, which provides insight into a potential pathway. This process starts with the reduction of methyl 5-bromo-2-hydroxy-3-nitrobenzoate. chemicalbook.com The nitro group is reduced to an amino group using activated iron powder in methanol, with the reaction being promoted by a saturated ammonium (B1175870) chloride solution under reflux conditions. chemicalbook.com After a multi-hour reflux, the product is isolated and purified by flash chromatography. chemicalbook.com This method of reducing a nitro group on a substituted benzoate (B1203000) ring is a well-established and high-yielding transformation that could be adapted for the synthesis of this compound from a corresponding nitro-precursor.

The biosynthesis of the parent acid, 3-amino-5-hydroxybenzoic acid (AHBA), follows the aminoshikimate pathway, which is a natural multi-step conversion from precursors in the shikimate pathway. nih.gov This biological route is a key source for the mC7N units found in ansamycin (B12435341) and mitomycin antibiotics. nih.govcaymanchem.com

Esterification Protocols for 3-amino-5-hydroxybenzoic Acid

Once the parent carboxylic acid, 3-amino-5-hydroxybenzoic acid (AHBA), is obtained, the final step is the esterification of the carboxyl group to form the methyl ester.

A standard laboratory method for this transformation is the Fischer-Speier esterification. This involves refluxing the carboxylic acid in methanol, which acts as both the solvent and the reactant, with a catalytic amount of a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). prepchem.com The reaction proceeds until analysis, for example by thin-layer chromatography (TLC), shows the consumption of the starting acid. prepchem.com The product is then isolated by removing the excess methanol, dissolving the residue in a solvent like ether, and washing with an aqueous basic solution (e.g., saturated sodium bicarbonate) to remove any unreacted acid, followed by a brine wash and drying. prepchem.com

For substrates that may be sensitive to strong acidic conditions, alternative esterification methods can be employed. One such method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com In this procedure, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol (methanol in this case) to form the ester, while the DCC is converted to dicyclohexylurea (DCU), an insoluble precipitate that can be removed by filtration. jocpr.com

Esterification Method Reagents Typical Conditions Byproduct
Fischer-Speier Esterification3-amino-5-hydroxybenzoic acid, Methanol, cat. HCl or H₂SO₄RefluxWater
DCC/DMAP Coupling3-amino-5-hydroxybenzoic acid, Methanol, DCC, DMAPRoom Temperature or 0°CDicyclohexylurea (DCU)

Amination and Hydroxylation Routes

The introduction of amino and hydroxyl groups onto an aromatic ring can be accomplished through various synthetic strategies. A direct approach involves the amination of a dihydroxy precursor. For example, 3,5-dihydroxybenzoic acid can be treated with aqueous ammonia (B1221849) at elevated temperatures. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where one of the hydroxyl groups is displaced by an amino group to form an amide intermediate, which is then hydrolyzed to yield 3-amino-5-hydroxybenzoic acid.

Another route involves the reduction of a nitro group, as previously mentioned. This is a common and effective way to introduce an amino group. The synthesis would start with a hydroxylated benzoic acid, which is first nitrated using a mixture of nitric and sulfuric acids. The resulting nitro-substituted benzoic acid is then reduced. A variety of reducing agents can be used, including catalytic hydrogenation with catalysts like palladium-on-charcoal, or metals in acidic solution, such as iron, tin, or zinc. google.com

The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA) provides a natural example of amination and hydroxylation. The aminoshikimate pathway utilizes enzymes to convert intermediates into AHBA. nih.gov A key enzyme, AHBA synthase, which is a pyridoxal (B1214274) phosphate-dependent enzyme, catalyzes the final aromatization step. nih.gov

Derivatization and Analog Synthesis

This compound serves as a versatile scaffold for the synthesis of more complex analogs through derivatization of its functional groups and aromatic ring.

Regioselective Halogenation Reactions

The introduction of halogen atoms at specific positions on the aromatic ring of this compound can significantly alter its chemical and biological properties. The directing effects of the existing amino, hydroxyl, and methyl ester groups play a crucial role in determining the position of halogenation. Both the amino and hydroxyl groups are strongly activating and ortho-, para-directing. Given their positions at C3 and C5, they strongly activate the C2, C4, and C6 positions for electrophilic aromatic substitution.

Palladium-catalyzed C-H activation has emerged as a powerful tool for regioselective halogenation. nih.gov This method often employs a directing group within the molecule to guide the catalyst to a specific C-H bond. While not directly applied to this compound in the provided literature, the principles can be extrapolated. For instance, the amino group could be acylated to form an amide, which could then act as a directing group for ortho-halogenation.

Achieving selective monochlorination of the highly activated ring of this compound requires careful control of reaction conditions and reagents. Direct chlorination with reagents like chlorine gas or sulfuryl chloride would likely lead to a mixture of polychlorinated products due to the strong activation by the amino and hydroxyl groups.

To achieve regioselectivity, a common strategy involves the use of a protecting group to moderate the reactivity of the amino group and potentially direct the chlorination. For example, the amino group can be acetylated to form an acetamido group. This less-activating group still directs ortho and para, but can provide better control. A relevant example is the chlorination of methyl p-acetamido-o-methoxybenzoate using N-chlorosuccinimide (NCS) in dichloroethane at an elevated temperature, which results in a high yield of the monochlorinated product.

A similar approach for this compound would involve:

Protection: Acetylation of the amino group using acetic anhydride (B1165640) or acetyl chloride.

Chlorination: Reaction of the protected intermediate with a mild chlorinating agent like N-chlorosuccinimide (NCS). The substitution would be expected to occur at the C2, C4, or C6 positions, which are activated by the hydroxyl and acetamido groups.

Deprotection: Hydrolysis of the acetamido group to restore the amine.

Reaction Step Example Reagents Purpose
Protection Acetic Anhydride, PyridineTemporarily convert the highly activating amino group to a less activating acetamido group to control reactivity.
Chlorination N-Chlorosuccinimide (NCS)Introduce a single chlorine atom onto the aromatic ring at a position activated by the existing functional groups.
Deprotection Acid or Base HydrolysisRemove the protecting group to yield the chlorinated analog of this compound.
Perchlorination and Selective Protodechlorination

The chlorination of this compound can be controlled to produce specific chlorinated analogues, which are valuable in the study of antibiotic biosynthesis. A key strategy involves perchlorination followed by a selective removal of chlorine atoms (protodechlorination).

When this compound is treated with an excess of a chlorinating agent such as N-chlorosuccinimide (NCS) at room temperature, exhaustive chlorination of the aromatic ring occurs. This reaction yields primarily the 2,4,6-trichloro derivative, along with a smaller amount of the N,2,4,6-tetrachloro compound. publish.csiro.au

A subsequent and crucial step is the selective protodechlorination of these perchlorinated products. By refluxing the mixture of chlorinated compounds with aqueous hydrobromic acid, it is possible to achieve both hydrolysis of the methyl ester and a regiospecific removal of the chlorine atoms at the 2- and 6-positions. This process is highly selective and results in the formation of 3-amino-4-chloro-5-hydroxybenzoic acid in high yield. publish.csiro.au This method provides a reliable route to an isomer that is not easily accessible through direct chlorination.

Alkylation and Acylation of Amino and Hydroxyl Groups

The presence of both a primary amino group (-NH2) and a hydroxyl group (-OH) on the this compound molecule offers dual sites for alkylation and acylation reactions. These reactions are fundamental for introducing a wide variety of substituents, thereby modifying the compound's physical, chemical, and biological properties.

While specific literature detailing the alkylation and acylation of this compound is not extensively available, the general principles of organic chemistry indicate that these transformations are readily achievable. The amino group, being more nucleophilic than the hydroxyl group, would typically react preferentially under neutral or slightly basic conditions. Selective N-acylation could be achieved using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base to scavenge the acid byproduct. Similarly, N-alkylation could be performed with alkyl halides.

To achieve O-alkylation or O-acylation at the phenolic hydroxyl group, it would likely be necessary to first protect the more reactive amino group. Alternatively, under strongly basic conditions, the hydroxyl group can be deprotonated to form a phenoxide ion, which is a potent nucleophile, facilitating its reaction with an alkylating or acylating agent. The choice of reagents and reaction conditions would be critical to control the selectivity between the N- and O-positions.

Substitution Pattern Modifications and Isomer Synthesis

Modification of the substitution pattern on the benzene ring of this compound is a key aspect of creating a library of related compounds for various research applications. The synthesis of specific isomers often requires carefully designed synthetic routes.

Research has shown that the selective monochlorination of this compound can be achieved at the 2- and 6-positions using N-chlorosuccinimide. publish.csiro.au This demonstrates the ability to directly modify the substitution pattern of the starting molecule. Furthermore, the synthesis of the 4-chloro isomer, as described in the perchlorination and protodechlorination section, is another example of how the substitution pattern can be altered to produce a specific, desired isomer. publish.csiro.au

The synthesis of other isomers of aminobenzoic acids often involves multi-step processes starting from different precursors. For instance, the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid involves the nitration of m-toluic acid, followed by a reduction and then chlorination. google.com While not a direct modification of this compound, such methods illustrate the general strategies employed in the synthesis of specifically substituted aminobenzoic acid isomers.

Process Research and Development for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives requires careful consideration of various factors to ensure efficiency, cost-effectiveness, and product quality.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is a critical step in developing a scalable synthesis. This involves a systematic study of parameters such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the product. For the synthesis of related aminobenzoic acids, such as 2-amino-3-methyl-5-chlorobenzoic acid, specific temperature ranges and reaction times have been optimized for the chlorination step to ensure high conversion and minimize by-product formation. google.com

The table below illustrates the optimization of various parameters for the synthesis of a related aminobenzoic acid, highlighting the types of variables that would be considered for the scalable production of this compound.

Table 1: Optimization of Reaction Conditions for the Synthesis of an Aminobenzoic Acid Derivative

Parameter Condition 1 Condition 2 Condition 3 Optimal Condition
Temperature 80 °C 100 °C 120 °C 100 °C
Reaction Time 1 hour 2 hours 3 hours 1 hour
Catalyst Loading 0.5 mol% 1.0 mol% 2.0 mol% 1.0 mol%
Yield 75% 88% 85% 88%

Purification Techniques for Synthesized Products

Ensuring the high purity of the final product is paramount, particularly for applications in the pharmaceutical industry. Several purification techniques can be employed for this compound and its derivatives.

Commonly used methods include recrystallization, where a suitable solvent or solvent system is chosen to dissolve the crude product at an elevated temperature, followed by cooling to induce the crystallization of the pure compound, leaving impurities behind in the mother liquor. For example, the purification of ethyl 4-amino-3-methylbenzoate is achieved by recrystallization from absolute ethanol. orgsyn.org

Chromatographic techniques, such as column chromatography, are also widely used for the purification of organic compounds. In the synthesis of streptovaricin C, a complex antibiotic derived from 3-amino-5-hydroxybenzoic acid, purification was achieved through a combination of liquid chromatography techniques, including high-pressure liquid chromatography (HPLC) and thin-layer chromatography (TLC). orgsyn.org

Table 2: Purification Techniques for Aminobenzoic Acid Derivatives

Technique Description Application Example
Recrystallization Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. Purification of ethyl 4-amino-3-methylbenzoate from ethanol. orgsyn.org
Washing Using a solvent, often water, to remove water-soluble impurities. Washing of synthesized methyl ester of 3-amino-4-hydroxybenzoic acid. wisdomlib.org
Column Chromatography Separating components of a mixture based on their differential adsorption to a stationary phase. General purification of organic compounds.
High-Pressure Liquid Chromatography (HPLC) A high-resolution chromatographic technique used for separation and purification. Purification of streptovaricin C. orgsyn.org

Solvent System and Reagent Selection Impact

The choice of solvents and reagents has a profound impact on the outcome of the synthesis, influencing reaction rates, yields, and the formation of by-products. The solvent must be able to dissolve the reactants to a suitable extent and should be inert under the reaction conditions. The polarity of the solvent can also play a crucial role in the reaction mechanism and outcome. ajchem-a.com

In the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid, N,N-dimethylformamide (DMF) is used as the solvent for the chlorination reaction. google.com The selection of the chlorinating agent is also critical. While N-chlorosuccinimide is effective, other reagents like dichlorohydantoin can also be used, and the choice may depend on factors such as cost, availability, and safety. google.com

The use of a catalyst is often essential for achieving a high yield and selectivity. For instance, the hydrogenation of a nitro group to an amino group in the synthesis of aminobenzoic acids is typically carried out using a palladium on carbon (Pd/C) catalyst. google.com The efficiency of this step is highly dependent on the quality and activity of the catalyst.

High Resolution Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a detailed map of the atomic arrangement within Methyl 3-amino-5-hydroxybenzoate can be constructed.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Assignment

The ¹H NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the methyl ester group. The substitution pattern of the aromatic ring—with amino, hydroxyl, and methyl carboxylate groups at positions 3, 5, and 1, respectively—would lead to a specific splitting pattern for the aromatic protons. The methyl group of the ester would appear as a singlet, typically in the range of 3.5-4.0 ppm. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would also present as singlets, with their chemical shifts being concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
-OCH₃ 3.5 - 4.0 Singlet
Aromatic CH 6.0 - 7.5 Multiplet
-NH₂ Variable Singlet (broad)

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct carbon signals are anticipated. These include the carbonyl carbon of the ester, the methyl carbon of the ester, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the ester group.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Ester) 165 - 175
Aromatic C-O 155 - 165
Aromatic C-N 145 - 155
Aromatic C-H 100 - 130
Aromatic C-CO 125 - 135

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, helping to delineate the spin systems within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbons and for confirming the placement of the substituents on the aromatic ring by observing correlations from the aromatic protons to the carbonyl carbon and from the methyl protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. The exact mass of this compound has been calculated to be 167.058243149 Da. nih.gov An experimental HRMS measurement would be expected to be in close agreement with this theoretical value, confirming the elemental formula of C₈H₉NO₃. An electrospray ionization mass spectrum has shown a peak at m/z 167.8, corresponding to the protonated molecule [M+H]⁺. ambeed.com

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₈H₉NO₃
Calculated Exact Mass 167.058243149 Da nih.gov

Fragmentation Analysis for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation, it is expected to break in predictable ways. While detailed experimental fragmentation data is not widely published, likely fragmentation pathways would include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, or the loss of the entire methyl formate (B1220265) group (-COOCH₃). The resulting fragment ions would provide further evidence for the proposed structure. The presence of a GC-MS record in the PubChem database suggests that such fragmentation data exists. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. In aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions associated with the benzene ring.

The benzene chromophore itself exhibits three main absorption bands: a strong primary band around 184 nm, a weaker band near 202 nm, and a much weaker, fine-structured secondary band around 255 nm. hnue.edu.vn Substitution on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands. These shifts are influenced by the electronic nature of the substituents. hnue.edu.vn

For this compound, the presence of three substituents—an amino group (-NH2), a hydroxyl group (-OH), and a methyl ester group (-COOCH3)—on the benzene ring significantly influences its UV-Vis spectrum. Both the amino and hydroxyl groups are strong electron-donating groups (auxochromes) that can extend the conjugation of the π system through resonance. This increased conjugation is expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands compared to unsubstituted benzene. hnue.edu.vn In contrast, the methyl ester group is an electron-withdrawing group, which can also influence the electronic transitions.

Table 1: Expected UV-Vis Absorption Maxima and Electronic Transitions for this compound

Expected λmax (nm)Transition TypeChromophore
~200-220π → πBenzene Ring
~280-300π → πBenzene Ring

Note: The values in this table are estimations based on the analysis of related compounds and general principles of UV-Vis spectroscopy. hnue.edu.vnsielc.com Specific experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The vapor phase IR spectrum of this compound displays a number of characteristic absorption bands that confirm the presence of its key functional groups. nih.govspectrabase.com

The presence of the primary amino group (-NH2) is indicated by two distinct N-H stretching vibrations in the region of 3500-3300 cm⁻¹. The hydroxyl group (-OH) gives rise to a broad O-H stretching band, typically in the range of 3600-3200 cm⁻¹. The broadness of this peak is often indicative of hydrogen bonding. ed.gov

The carbonyl group (C=O) of the methyl ester is responsible for a strong, sharp absorption band around 1725-1700 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1600-1450 cm⁻¹. docbrown.info

Table 2: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3500-3300Amino (-NH₂)N-H Stretch
~3600-3200Hydroxyl (-OH)O-H Stretch (Broad)
>3000Aromatic RingC-H Stretch
~1725-1700Ester (C=O)C=O Stretch
~1600-1450Aromatic RingC=C Stretch
~1300-1000Ester (C-O)C-O Stretch

Note: The wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions. The data is compiled based on the available vapor phase IR spectrum and general IR correlation tables. nih.govspectrabase.comed.govdocbrown.info

Advanced Spectroscopic Probes for Intermolecular Interactions

The functional groups present in this compound, particularly the amino and hydroxyl groups, are capable of forming both intramolecular and intermolecular hydrogen bonds. These non-covalent interactions can significantly influence the physical and chemical properties of the compound. Advanced spectroscopic techniques can provide detailed information about the nature and strength of these interactions.

While specific studies on this compound using these advanced methods were not found, the principles can be applied. For instance, concentration-dependent IR spectroscopy can be used to distinguish between intramolecular and intermolecular hydrogen bonding. quora.com In a dilute solution, the proportion of intermolecular hydrogen bonds is reduced, which would lead to a sharpening and a shift to higher wavenumbers of the O-H and N-H stretching bands.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying hydrogen bonding. The chemical shift of the labile protons of the -OH and -NH2 groups is sensitive to their involvement in hydrogen bonds. Changes in chemical shift upon dilution or a change in temperature can provide evidence for the presence and strength of these interactions.

Furthermore, techniques such as rotational spectroscopy could be employed in the gas phase to precisely determine the molecular geometry and the nature of non-covalent interactions within molecular clusters. nih.govdesy.de Computational methods, such as Density Functional Theory (DFT), can also be used in conjunction with experimental spectroscopy to model the structure and vibrational frequencies of the molecule and its hydrogen-bonded aggregates, providing deeper insight into these interactions. researchgate.netdergipark.org.tr

Computational Chemistry and Theoretical Modeling of Methyl 3 Amino 5 Hydroxybenzoate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods provide a powerful lens through which the behavior and reactivity of methyl 3-amino-5-hydroxybenzoate can be predicted and analyzed.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, such as bond lengths and angles, as well as electronic properties like orbital energies.

For this compound, DFT calculations would typically be initiated by optimizing the molecule's geometry to find its most stable three-dimensional conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is achieved. The resulting optimized geometry provides valuable information about the spatial arrangement of the atoms.

Furthermore, DFT calculations can elucidate the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide insights into the charge distribution on different atoms, revealing the molecule's polarity and potential sites for electrophilic or nucleophilic attack.

Table 1: Computed Properties of this compound

Property Value
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
XLogP3 1.1

Data sourced from PubChem. nih.gov

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the calculations. These methods are particularly useful for predicting spectroscopic properties, which can then be compared with experimental spectra for validation.

For this compound, ab initio calculations, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2), can be employed to predict its vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.

The prediction of vibrational frequencies involves calculating the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes to the observed absorption bands. This provides a detailed understanding of the molecule's vibrational behavior.

Similarly, time-dependent DFT (TD-DFT) is a common approach to predict UV-Visible absorption spectra by calculating the energies of electronic transitions. For ¹H and ¹³C NMR spectra, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the chemical shifts of the different nuclei in the molecule. These predicted spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Table 2: Experimental Spectroscopic Data for this compound

Spectrum Type Data Source
¹³C NMR Spectra W. Robien, Inst. of Org. Chem., Univ. of Vienna
GC-MS John Wiley & Sons, Inc.

Data sourced from PubChem. nih.gov

Predictive Modeling of Reaction Pathways

Computational chemistry is a powerful tool for exploring the potential reaction pathways of a molecule. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reactions.

For this compound, theoretical modeling could be used to investigate reactions such as electrophilic aromatic substitution, oxidation of the phenol (B47542) or amine groups, or hydrolysis of the ester. By calculating the energy barriers for these different pathways, it is possible to predict which reactions are most likely to occur under specific conditions. This predictive capability is crucial for understanding the chemical stability and reactivity of the compound and for designing synthetic routes. For instance, studies on the aminolysis of methyl benzoate (B1203000) have utilized density functional and ab initio methods to determine transition state structures and energies for concerted and stepwise mechanisms. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of their behavior over time. This approach is particularly useful for examining conformational changes and the influence of the surrounding environment.

Conformational Analysis and Tautomerism Studies

The presence of flexible bonds in this compound, such as the bond connecting the ester group to the aromatic ring, allows for different spatial arrangements or conformations. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is achieved by simulating the molecule's motion over a period of time and analyzing the resulting trajectory.

Tautomerism, the interconversion of structural isomers, is another phenomenon that can be investigated using computational methods. For this compound, potential tautomers could exist due to the presence of the hydroxyl and amino groups. Quantum chemical calculations can be used to determine the relative energies of these tautomers, providing insight into their relative populations at equilibrium.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are an excellent tool for studying these solvent effects. By explicitly including solvent molecules in the simulation box, it is possible to observe how the solvent interacts with the solute and affects its conformation and dynamics.

For this compound, MD simulations in different solvents (e.g., water, ethanol, or a non-polar solvent) could reveal how the solvent molecules arrange themselves around the solute and how this affects the stability of different conformers. The formation of hydrogen bonds between the solute and protic solvents, for example, can have a profound impact on the molecule's behavior. These simulations can also be used to calculate thermodynamic properties such as the free energy of solvation, which is a measure of how favorably the molecule interacts with the solvent. Studies on similar aromatic amino acid complexes have shown that polar solvents tend to stabilize stacked arrangements, whereas non-polar solvents or a vacuum favor T-shaped structures. nist.gov

Intermolecular Interaction Energy Calculations

The study of intermolecular interactions is fundamental to understanding the condensed-phase behavior of this compound, including its crystal packing, solubility, and interactions with biological macromolecules. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for quantifying these non-covalent interactions.

A pertinent example of this approach is the study of para-aminobenzoic acid (PABA), a structural isomer of the parent acid of this compound. In a study of the α-form of crystalline PABA, a combination of core level spectroscopies and CASTEP density functional theory (DFT) was employed to model intermolecular bonding. nih.gov This research demonstrated that DFT calculations could accurately reproduce experimental data when all significant intermolecular interactions, such as hydrogen bonding between amino and carboxylic acid moieties, were considered. nih.gov The comparison of NEXAFS spectra for the crystalline state versus an isolated PABA monomer revealed the significant impact of these intermolecular forces on the electronic structure. nih.gov

Similarly, empirical forcefield methods have been used to analyze the strength and directionality of intermolecular interactions in the polymorphic forms of PABA. researchgate.net These calculations provide a detailed breakdown of the contributions of different synthons to the total lattice energy. For instance, in the β-form of PABA, the strongest intermolecular interactions are more evenly distributed in three dimensions compared to the α-form. researchgate.net

While direct intermolecular interaction energy calculations for this compound are not extensively reported in the reviewed literature, the methodologies applied to its isomers and related aminobenzoic acids provide a clear framework for how such studies could be conducted. These calculations would involve identifying the key hydrogen bond donors (the hydroxyl and amino groups) and acceptors (the carbonyl oxygen, hydroxyl oxygen, and amino nitrogen) and quantifying the energetic contributions of the resulting hydrogen bonds and other van der Waals interactions. Such a study would be invaluable for predicting the crystal structure and polymorphism of this compound.

In a study on the interaction between D-amino acid oxidase and p-aminobenzoate, it was found that the binding of p-aminobenzoate stabilizes the dimer of the enzyme by 1-2 kcal/mole. nih.gov This highlights the energetic significance of such intermolecular interactions in biological systems.

The following table illustrates the types of intermolecular interactions that would be critical to analyze in a computational study of this compound, based on its functional groups.

Functional Group Potential Intermolecular Interactions Role in Interaction
Hydroxyl (-OH)Hydrogen BondingDonor and Acceptor
Amino (-NH₂)Hydrogen BondingDonor
Ester (-COOCH₃)Dipole-Dipole, Hydrogen Bond AcceptorAcceptor (Carbonyl Oxygen)
Aromatic Ringπ-π Stacking-

Structure-Activity Relationship (SAR) Modeling (Computational Aspects)

Structure-Activity Relationship (SAR) modeling is a important computational technique in drug discovery and materials science. It aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity or a specific physical property. iomcworld.comresearchgate.net For this compound, SAR studies would be crucial in designing derivatives with enhanced or modified properties.

The computational aspects of SAR involve the use of molecular descriptors and statistical methods or machine learning to build a predictive model. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

A study on benzoic acid derivatives with anti-sickling properties illustrates the application of SAR. iomcworld.comresearchgate.net Mathematical modeling has been used to predict the antisickling activities of these compounds, highlighting the importance of the benzoic acid scaffold. iomcworld.com For instance, modifications to the amino and carboxylic acid groups of p-aminobenzoic acid are observed in the structure of folic acid, a molecule used in the management of sickle cell disease. iomcworld.com

In another example, a series of 2-hydroxybenzoic acid derivatives were identified as selective SIRT5 inhibitors. nih.gov The SAR study involved synthesizing a series of di-substituted analogues to explore how additional binding moieties at different positions on the benzene (B151609) ring could improve potency by increasing hydrophobic interactions with surrounding residues in the protein's active site. nih.gov

Docking studies are a key computational tool in SAR, providing insights into the binding mode of a ligand to its receptor. For example, in a study of novel pyridazinone derivatives as MAO-B inhibitors, docking simulations were used to understand the molecular interactions responsible for their inhibitory activity. mdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. mdpi.com Similarly, QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed to obtain more accurate atomic charges for ligands within the protein environment, leading to improved binding energy calculations. nih.gov

For this compound, a computational SAR study would involve:

Designing a library of derivatives: This would involve systematic modifications of the core structure, such as altering the substituents on the aromatic ring or modifying the ester group.

Calculating molecular descriptors: A wide range of descriptors would be computed for each derivative.

Developing a QSAR model: Using a dataset of compounds with known activities, a quantitative structure-activity relationship (QSAR) model would be built using statistical methods like multiple linear regression or machine learning algorithms.

Validating the model: The predictive power of the QSAR model would be assessed using external validation sets.

The following table provides examples of molecular descriptors that would be relevant for a SAR study of this compound derivatives.

Descriptor Class Specific Descriptors Information Encoded
ElectronicDipole Moment, HOMO/LUMO energiesElectronic distribution, reactivity
StericMolecular Volume, Surface AreaSize and shape of the molecule
HydrophobicLogPLipophilicity and solubility
TopologicalConnectivity IndicesAtomic connectivity within the molecule

Predictive Algorithms for Chemical Properties and Transformations

Predictive algorithms, particularly those based on machine learning, are becoming increasingly powerful in forecasting the chemical properties and potential transformations of organic molecules. rsc.orgarxiv.org These algorithms can learn from large datasets of known chemical information to make predictions for new, uncharacterized compounds like this compound.

Machine learning models can be trained to predict a wide range of properties, including:

Physicochemical properties: such as boiling point, vapor pressure, and solubility.

Spectroscopic properties: to aid in structure elucidation.

Toxicity and other biological activities.

Reactivity and metabolic fate.

A machine-learning approach has been proposed to predict the general reactivity and chemical compatibility among a large number of organic materials. rsc.org Such models can be crucial in assessing the stability of a compound in different chemical environments. rsc.org Another study demonstrated the use of a machine learning model to predict the chemical potentials of multifunctional organic compounds, which is useful for thermodynamic property calculations. nih.gov

For predicting chemical transformations, quantum mechanical calculations are often employed to map out reaction pathways and determine activation energies. For example, a detailed quantum chemical study of the autoignition of methyl butanoate, an ester with some structural similarities to this compound, used CBS-QB3 calculations to construct potential energy profiles for various radical reactions. nih.gov Such studies can identify the most likely degradation pathways under specific conditions.

Hydrogen migration is a common transformation in organic molecules. A study on aminobenzoic acid isomers investigated the formation of H₃O⁺ fragments following core-level photoionization. diva-portal.org This work combined experimental techniques with ab initio quantum chemistry and molecular dynamics simulations to explore the potential energy surfaces and identify the electronic states contributing to this fragmentation pathway. diva-portal.org

The following table outlines some predictive algorithms and their potential applications to this compound.

Algorithm/Method Predicted Property/Transformation Example Application
Graph Neural NetworksVarious physicochemical and biological propertiesPrediction of solubility and toxicity from molecular structure. arxiv.org
Support Vector MachinesClassification of activity (e.g., active vs. inactive)Predicting whether a derivative will be a potent enzyme inhibitor.
Density Functional Theory (DFT)Reaction mechanisms and activation energiesElucidating the mechanism of oxidation or hydrolysis. nih.gov
Molecular Dynamics SimulationsConformational changes and binding stabilitySimulating the interaction of the molecule with a biological target over time. diva-portal.org

Biochemical Pathways and Role in Natural Product Biosynthesis

3-Amino-5-hydroxybenzoic Acid (AHBA) as a Biogenetic Precursor

3-Amino-5-hydroxybenzoic acid (AHBA) is a key intermediate in the biosynthesis of a large family of microbial secondary metabolites, most notably the ansamycin (B12435341) and mitomycin groups of antibiotics. nih.govuni-hannover.dedoi.org It serves as the starter unit for polyketide synthases (PKS) in the creation of these complex molecules. nih.govwikipedia.orgnih.gov The formation of AHBA itself is a fascinating offshoot of primary metabolism, utilizing a variant of the shikimate pathway. wikipedia.orgnih.gov

Aminoshikimate Pathway for AHBA Formation

The biosynthesis of AHBA proceeds through the aminoshikimate pathway, a variation of the well-known shikimate pathway. nih.govwikipedia.org This pathway is responsible for producing the mC7N (meta-amino, C7-N) unit that is characteristic of ansamycin and mitomycin antibiotics. nih.govnih.gov The process begins with intermediates from central carbon metabolism and introduces a nitrogen atom at an early stage. pnas.org The pathway was first extensively studied in Amycolatopsis mediterranei, the producer of the antibiotic rifamycin (B1679328). wikipedia.org

The key steps involve the conversion of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP). uni-hannover.dewikipedia.org This is followed by a series of enzymatic reactions that lead to the formation of 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS), the immediate precursor to AHBA. nih.govuni-hannover.de

Role of AHBA Synthase and Associated Enzymes

The final and committing step in the aminoshikimate pathway is the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) to form AHBA. This reaction is catalyzed by the enzyme AHBA synthase. nih.govnih.gov AHBA synthase is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. nih.govnih.gov It has been purified and characterized, and the gene encoding it has been cloned and expressed in E. coli. nih.gov The enzyme is a homodimer and its mechanism involves forming a Schiff base with the substrate to facilitate dehydration and aromatization. nih.govnih.gov

A remarkable feature of AHBA synthase is its dual catalytic function. As a homodimer, it catalyzes the final aromatization step. However, at the beginning of the pathway, in a complex with an oxidoreductase (RifL in rifamycin biosynthesis), it acts as a transaminase. nih.govnih.gov

The genes responsible for AHBA biosynthesis are often found clustered together in the genomes of producing organisms. For instance, in the rifamycin biosynthetic gene cluster of Amycolatopsis mediterranei, the genes rifG, rifH, rifJ, rifK, rifL, rifM, and rifN are involved in AHBA formation. nih.govpnas.orgwikipedia.org The AHBA synthase gene itself has become a valuable molecular marker for screening actinomycetes for their potential to produce ansamycin-type antibiotics. nih.gov

Intermediates in AHBA Biosynthesis (e.g., Kanosamine)

A key intermediate in the early stages of the aminoshikimate pathway is kanosamine (3-amino-3-deoxy-D-glucose). researchgate.netresearchgate.net The biosynthesis of kanosamine provides the nitrogenous precursor for the pathway. nih.govresearchgate.net Genes for kanosamine formation appear to have been recruited from other biosynthetic pathways. nih.gov

The proposed sequence for the early steps of AHBA biosynthesis, starting from UDP-D-glucose, involves oxidation and transamination at C-3 to introduce the nitrogen atom, forming UDP-3-amino-3-deoxy-D-glucose. nih.govresearchgate.net This is then converted to kanosamine. nih.gov Kanosamine is subsequently phosphorylated by a specific kinase, RifN, to form kanosamine-6-phosphate. nih.govresearchgate.net This phosphate ester is then further metabolized to provide the amino group for the formation of aminoDAHP. nih.govwikipedia.orgacs.org

The pathway from UDP-glucose to kanosamine involves several enzymes, including an oxidoreductase (RifL), a transaminase activity from AHBA synthase (RifK), and a phosphatase (RifM) in the context of rifamycin biosynthesis. nih.govresearchgate.net

Integration into Polyketide Synthase (PKS) Pathways

AHBA serves as the starter unit for type I polyketide synthase (PKS) assembly lines that are responsible for the biosynthesis of a variety of complex natural products. nih.govresearchgate.net The PKS machinery recognizes and loads AHBA, initiating a series of condensation reactions with extender units to build the polyketide chain. nih.govrsc.org

Starter Unit in Ansamycin Antibiotic Biosynthesis (e.g., Rifamycin, Geldanamycin (B1684428), Naphthomycin)

The ansamycin family of antibiotics is characterized by a macrocyclic lactam structure. nih.gov The biosynthesis of these compounds is initiated by the loading of AHBA onto the PKS. nih.govresearchgate.net

Rifamycin: In the biosynthesis of rifamycin B by Amycolatopsis mediterranei, AHBA is the starter unit for a large PKS system. wikipedia.orgrsc.org The polyketide chain is extended with acetate (B1210297) and propionate (B1217596) units. wikipedia.org The final macrolactam ring is formed by an amide linkage between the carboxyl group of the polyketide chain and the amino group of the AHBA moiety. nih.gov

Geldanamycin: The biosynthesis of the benzoquinone ansamycin geldanamycin in Streptomyces hygroscopicus also begins with AHBA. researchgate.netnih.gov The PKS machinery then adds one malonyl, four methylmalonyl, and two methoxymalonyl extender units to form the polyketide backbone. researchgate.netnih.gov

Naphthomycin: Naphthomycins are another group of ansamycins that utilize AHBA as a starter unit. doi.orgresearchgate.net The biosynthetic gene cluster for naphthomycin in Streptomyces species contains genes for AHBA synthesis. researchgate.net

Precursor in Mitomycin and Maytansinoid Biosynthesis

Beyond the ansamycins, AHBA is also a key building block for other important classes of natural products.

Mitomycins: The mitomycins are potent antitumor agents produced by Streptomyces species. nih.govnih.gov Their biosynthesis involves the coupling of AHBA with an aminosugar component, N-acetylglucosamine (GlcNAc), leading to the formation of a unique tricyclic structure. researchgate.netnih.gov In mitomycin biosynthesis, AHBA is first loaded onto an acyl carrier protein (ACP) before being glycosylated. nih.gov

Maytansinoids (Ansamitocins): Maytansinoids, such as ansamitocin, are potent antitumor compounds originally isolated from plants but also produced by microorganisms like Actinosynnema pretiosum. researchgate.netresearchgate.net The biosynthesis of the ansamitocin backbone is initiated by the loading of AHBA onto a type I PKS. researchgate.netresearchgate.net The gene cluster for ansamitocin biosynthesis contains homologs of the genes required for AHBA formation. pnas.org

Enzymology and Mechanistic Studies of Biosynthetic Enzymes

The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA) from primary metabolites is a complex process involving a specialized set of enzymes. nih.govresearchgate.net This pathway, often referred to as the aminoshikimate pathway, represents a unique variation of the conventional shikimate pathway. nih.govsigmaaldrich.com The study of the enzymes involved is fundamental to understanding how this crucial starter unit for many antibiotics is formed.

Characterization of Key Biosynthetic Enzymes (e.g., RifN protein)

The enzymatic cascade responsible for AHBA synthesis involves several key players, each with a specific catalytic function. Among the well-characterized enzymes are AHBA synthase, which completes the pathway, and the RifN protein, which is involved in an early step. acs.orgresearchgate.net

RifN Protein: The RifN protein is a kinase that plays a role in the early stages of the aminoshikimate pathway. researchgate.net Specifically, RifN has been characterized as an enzyme that converts kanosamine into kanosamine 6-phosphate. acs.org Kanosamine is a nitrogenous precursor, and its phosphorylation by RifN is a critical step leading to the formation of the substrate required for subsequent reactions in the pathway. nih.govacs.org

Key EnzymeOrganismFunctionCofactorQuaternary Structure
AHBA Synthase (RifK) Amycolatopsis mediterraneiCatalyzes the final aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid to form AHBA. nih.govnih.govPyridoxal 5'-phosphate (PLP) nih.govDimer nih.govacs.org
RifN Amycolatopsis mediterraneiA kinase that specifically phosphorylates kanosamine to kanosamine 6-phosphate. acs.orgresearchgate.netNot specifiedNot specified
RifL Amycolatopsis mediterraneiAn oxidoreductase that complexes with AHBA synthase to catalyze the transamination of UDP-3-keto-D-glucose at the beginning of the pathway. nih.govNot specifiedForms complex with AHBA synthase nih.gov

Elucidation of Enzyme-Substrate Interactions and Catalytic Mechanisms

Mechanistic studies have provided significant insight into how these enzymes function. The catalytic mechanism of AHBA synthase is particularly well-understood. The enzyme-bound PLP cofactor forms a Schiff base with the amino group of its substrate, 5-deoxy-5-amino-3-dehydroshikimic acid. nih.govsigmaaldrich.com This interaction is crucial for catalysis, which proceeds through both an α,β-dehydration and a stereospecific 1,4-enolization of the substrate to yield the final aromatic product, AHBA. nih.gov

Structural analysis of AHBA synthase has revealed that the active site is formed by residues from both subunits of the enzyme dimer, highlighting the importance of its dimeric structure for activity. acs.org When the enzyme is exposed to an inhibitor like gabaculine, the internal aldimine linkage between PLP and the enzyme's lysine (B10760008) residue is broken, and a new covalent bond forms between the cofactor and the inhibitor. acs.org This demonstrates the dynamic nature of the enzyme's active site during substrate binding and catalysis. The rate of these enzymatic reactions is influenced by substrate concentration, typically increasing until the enzyme becomes saturated and reaches its maximum velocity (Vmax). researchgate.net

Genetic Engineering and Combinatorial Biosynthesis

The knowledge of the genes and enzymes in the AHBA pathway has paved the way for genetic engineering and combinatorial biosynthesis approaches. These strategies aim to manipulate the biosynthetic pathways to create novel compounds or increase the production of existing ones. nih.govelsevierpure.com

Manipulation of Biosynthetic Gene Clusters (BGCs)

The genes responsible for producing AHBA and the subsequent polyketide chain are typically clustered together in the bacterial genome, forming a biosynthetic gene cluster (BGC). nih.govelsevierpure.com Researchers have successfully manipulated these BGCs in various ways.

Gene Inactivation/Disruption: Targeted inactivation of genes within the cluster is a common strategy. For instance, disrupting the AHBA synthase gene creates a mutant strain that cannot produce the starter unit. nih.gov This mutant can then be used in mutasynthesis experiments by feeding it analogs of AHBA. nih.gov Similarly, inactivating post-PKS tailoring enzymes, such as the gdmM and gdmL oxygenase genes in the geldanamycin producer, has led to the isolation of novel analogs. nih.gov

Production of Novel AHBA-Derived Hybrid Compounds

Genetic manipulation has proven to be a powerful tool for generating novel molecules with potentially new biological activities. nih.govnih.gov This approach, often called combinatorial biosynthesis, involves mixing and matching genes from different pathways or introducing new substrates.

Supplementing an AHBA-negative mutant of A. mediterranei with various synthetic benzoic acid derivatives has resulted in the production of new tetraketides. nih.gov In one instance, feeding with a bromo-substituted precursor led to the formation of a bromo undecaketide, demonstrating that the polyketide synthase can continue to function even when the final cyclization is blocked. nih.gov In another example, the overexpression of three genes from the ahb cluster in Streptomyces argillaceus resulted in a metabolic crosstalk between the AHB pathway and the argimycin P pathway, producing a new hybrid compound named AHB18. nih.gov The inactivation of oxygenase genes in the geldanamycin pathway also yielded a novel analog, KOS-1806. nih.gov

Novel CompoundParent Organism/StrainMethod of GenerationResulting Structural Change
KOS-1806 Streptomyces hygroscopicus (Geldanamycin producer)Inactivation of oxygenase genes gdmM and gdmL. nih.govA novel geldanamycin analog. nih.gov
AHB18 Streptomyces argillaceusOverexpression of ahbH, ahbI, and ahbL2 genes. nih.govA hybrid compound containing a 3,4-AHBA moiety and an argimycin P-derived bicyclic unit. nih.gov
New Tetraketides Amycolatopsis mediterranei (AHBA- mutant)Mutasynthesis via feeding of synthetic benzoic acid derivatives. nih.govTetraketides containing different phenyl groups instead of the AHBA-derived starter unit. nih.gov
Bromo undecaketide Amycolatopsis mediterranei (AHBA- mutant)Mutasynthesis via feeding of a bromo-substituted benzoic acid analog. nih.govA longer polyketide chain that did not form the typical bicyclic naphthalene (B1677914) core. nih.gov
New C17-Benzene Ansamycins Streptomyces seoulensisSimultaneous mutasynthesis. acs.orgGeneration of unnatural diene- and triene-type ansamycins. acs.org

Enhancement of Antibiotic Yields via Exogenous Precursor Addition

Beyond creating new molecules, a major goal of metabolic engineering is to increase the production titers of valuable antibiotics. One effective strategy is to supplement the fermentation media with precursors to bypass potential bottlenecks in the biosynthetic pathway. nih.govresearchgate.net

Feeding an external supply of a key precursor can significantly boost the final product yield. nih.gov In the context of AHBA-derived compounds, adding AHBA directly to the culture of a mutant strain engineered for overproduction can help enhance yields. mdpi.com This approach is particularly useful when the natural production of the starter unit is a rate-limiting step. The principle has been demonstrated in other complex antibiotic pathways; for example, adding exogenous phenylalanine and tyrosine was found to significantly increase rapamycin (B549165) production in Streptomyces rapamycinicus by upregulating the transcription of biosynthetic genes. nih.govresearchgate.net This strategy of precursor feeding is a cornerstone of optimizing fermentation processes for secondary metabolites.

Mechanistic Investigations of Biological Interactions and Pharmacological Relevance

Molecular Recognition and Target Engagement Studies

The inherent chemical functionalities of methyl 3-amino-5-hydroxybenzoate, namely the aromatic ring, the amino group, and the hydroxyl group, predispose it to engage in various non-covalent interactions that are fundamental to molecular recognition by biological macromolecules.

Direct studies detailing the binding of this compound to specific enzymes or proteins are not extensively documented in publicly available research. However, its role as a key intermediate in the synthesis of pharmacologically active agents, such as NADPH oxidase 4 (NOX4) inhibitors and aryl hydrocarbon receptor (AhR) agonists, suggests that its core structure contributes to the binding affinity of its derivatives. google.comgoogle.com For instance, in the synthesis of novel inhibitors, the aminobenzoate scaffold can be strategically modified to fit into the active site of a target enzyme, where the amino and hydroxyl groups can serve as anchor points for binding.

The broader class of aminobenzoates has been explored for a range of biological activities, and it is the derivatization of the core structure that typically dictates the specific and potent interactions with biological targets.

The chemical structure of this compound allows for both hydrogen bonding and pi-stacking interactions, which are crucial for the binding of small molecules to protein targets.

Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors. This capability is fundamental to the interaction of its derivatives with the active sites of enzymes. For example, in the context of ansamycin (B12435341) antibiotics, which can be synthesized from precursors related to this compound, hydrogen bonding is a key component of their interaction with their target enzymes. uni-hannover.de

Pi-Stacking Interactions: The benzene (B151609) ring of this compound can participate in pi-stacking interactions with the aromatic residues (such as phenylalanine, tyrosine, and tryptophan) within a protein's binding pocket. These interactions contribute to the stability of the ligand-protein complex.

While specific examples for the parent compound are scarce, the fundamental principles of molecular interaction strongly support the potential for these binding modes.

Enzyme Modulation and Inhibition Mechanisms

The influence of this compound on enzymatic activity is primarily observed through the actions of its derivatives. The parent compound itself is generally considered a building block rather than a potent enzyme modulator.

There is limited direct scientific evidence from primary research articles to suggest that this compound is a significant inhibitor of metabolic enzymes like cyclooxygenase (COX). While some commercial chemical suppliers may categorize it as a potential COX inhibitor based on structural similarity to known inhibitors, this classification is not substantiated by dedicated mechanistic studies in the available literature.

The true impact of this compound on cellular pathways is realized through its incorporation into more complex molecules. For example:

NADPH Oxidase (NOX) Pathway: Derivatives of this compound have been synthesized as inhibitors of NADPH oxidase 4 (NOX4). google.com NOX4 is an enzyme that generates reactive oxygen species (ROS), and its overactivity is implicated in various pathological conditions, including fibrosis. By serving as a scaffold for NOX4 inhibitors, this compound contributes to the development of therapeutics that can modulate the NOX-dependent signaling pathways. google.com

Aryl Hydrocarbon Receptor (AhR) Pathway: This compound is also utilized in the synthesis of aryl hydrocarbon receptor (AhR) agonists. google.com The AhR is a ligand-activated transcription factor that plays a role in regulating immune responses. Agonists of AhR can modulate the expression of target genes, thereby influencing cellular function. The development of AhR agonists from this compound highlights its role in creating molecules that can alter specific cellular signaling cascades. google.com

Structure-Mechanism Relationships of Derivatives

The chemical structure of this compound provides a versatile platform for generating derivatives with tailored biological activities. The relationship between the structure of these derivatives and their mechanism of action is a key area of investigation in drug discovery.

The amino and hydroxyl groups can be readily modified to explore the structure-activity relationship (SAR). For example, acylation of the amino group or etherification of the hydroxyl group can lead to derivatives with altered potency, selectivity, and pharmacokinetic properties. The positions of these functional groups on the aromatic ring are also critical for directing the synthesis of specific isomers and for ensuring the correct orientation of the final molecule within the binding site of its biological target.

The development of NOX4 inhibitors and AhR agonists from this precursor underscores the principle that the core aminobenzoate structure provides a foundational scaffold, while specific substitutions and modifications are responsible for the nuanced interactions that lead to a desired biological effect.

Applications in Advanced Materials Science and Engineering

Nanomaterial Fabrication and Functionalization

Methyl 3-amino-5-hydroxybenzoate is a compound of interest in the field of advanced materials science, particularly in the fabrication and functionalization of nanomaterials. Its unique molecular structure, featuring an aromatic ring substituted with amino (-NH2), hydroxyl (-OH), and methyl ester (-COOCH3) functional groups, offers a versatile platform for the synthesis and surface engineering of a variety of nanoparticles. While direct research on this specific molecule in nanomaterial synthesis is an emerging area, the well-established reactivity of its constituent functional groups allows for the extrapolation of its potential applications.

The presence of both electron-donating amino and hydroxyl groups on the benzene (B151609) ring makes this compound a candidate for participating in the reduction of metal salts to form metallic nanoparticles. These functional groups can also act as capping or stabilizing agents, adsorbing to the surface of newly formed nanoparticles to control their growth and prevent aggregation. This dual role is crucial in tailoring the size, shape, and stability of nanomaterials, which in turn dictates their physical and chemical properties.

Furthermore, the amino and hydroxyl moieties serve as reactive sites for the covalent attachment of other molecules, enabling the functionalization of nanomaterial surfaces. This surface modification is critical for a wide range of applications, from enhancing biocompatibility for biomedical uses to improving catalytic activity. The aromatic ring itself can engage in non-covalent interactions, such as π-π stacking, with other aromatic systems, including carbon-based nanomaterials like graphene and carbon nanotubes. researchgate.netnih.govchalmers.se

The potential roles of the functional groups of this compound in the context of nanomaterial science are summarized in the interactive data table below.

Interactive Data Table: Potential Roles of Functional Groups of this compound in Nanomaterial Science

Functional GroupPotential Role in Nanomaterial FabricationPotential Role in Nanomaterial Functionalization
Amino (-NH2) - Reducing agent for metal ions- Capping/stabilizing agent- Covalent attachment of biomolecules, polymers, or other ligands- Altering surface charge and hydrophilicity
Hydroxyl (-OH) - Reducing agent for metal ions- Capping/stabilizing agent- Covalent attachment via esterification or etherification- Hydrogen bonding with other molecules
Methyl Ester (-COOCH3) - Modulating solubility and reactivity- Can be hydrolyzed to a carboxylic acid for further functionalization
Aromatic Ring - Template for nanoparticle growth- π-π stacking interactions with other aromatic materials

Detailed research findings on analogous compounds highlight the significance of these functional groups. For instance, aminophenols and other hydroxyl- and amino-substituted aromatic compounds have been demonstrated to be effective in the synthesis of metal nanoparticles and in the surface modification of materials like silica and carbon nanotubes. researchgate.netnih.govmdpi.comresearchgate.netresearchgate.net The amino groups are particularly versatile for further functionalization, often used to anchor small molecules or proteins to nanoparticle surfaces. nih.gov Similarly, phenolic compounds have been extensively used to modify the surfaces of various inorganic materials through coordination with metal ions, hydrogen bonding, and covalent interactions. nih.gov The collective properties of the functional groups in this compound therefore suggest its potential as a valuable tool in the design and engineering of advanced nanomaterials with tailored functionalities.

Future Directions and Emerging Research Frontiers

Development of Green Chemistry Approaches for Synthesis

A major thrust in modern chemistry is the development of environmentally benign synthetic processes. For Methyl 3-amino-5-hydroxybenzoate, this involves moving away from traditional chemical syntheses, which often rely on petroleum-based precursors and harsh reaction conditions, towards greener, bio-based alternatives. nih.gov

The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the direct precursor to the title compound, occurs via the aminoshikimate pathway. nih.govrsc.org This natural pathway provides a blueprint for developing biocatalytic syntheses. A key enzyme in this pathway, AHBA synthase, is a pyridoxal (B1214274) phosphate-dependent enzyme with a dual catalytic function, making it a prime target for bioengineering. rsc.org

Future research is focused on harnessing and engineering enzymes for the efficient production of AHBA and its derivatives. researchgate.net The principles of biocatalysis, which have been successfully applied to produce various amino acids and amides, are highly relevant. nih.gov For instance, engineered enzymes like tryptophan synthase have been developed for the synthesis of non-canonical amino acids. acs.org A similar approach could be applied to optimize the AHBA pathway. Following the biocatalytic production of AHBA, a final esterification step to produce the methyl ester could be achieved using enzymes such as S-adenosyl-L-methionine (SAM)-dependent methyltransferases, which offers a simpler, one-step conversion route compared to co-substrate-dependent methods. nih.gov The use of metabolically engineered microorganisms like Corynebacterium glutamicum has already proven effective for producing other hydroxybenzoic acids from renewable feedstocks like glucose. nih.gov

Sustainable methodologies for producing this compound center on the use of renewable resources and the reduction of hazardous waste. nih.gov Microbial fermentation using engineered strains of organisms like E. coli or Corynebacterium glutamicum represents a promising alternative to conventional chemical synthesis. nih.govnih.gov These microbial cell factories can be designed to convert simple, renewable carbon sources such as glucose or glycerol (B35011) directly into valuable aromatic compounds. nih.gov This approach avoids the use of toxic reagents and minimizes the environmental impact associated with traditional organic synthesis. nih.gov The ultimate goal is to develop a robust fermentation process that is economically competitive and environmentally sustainable.

High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) is a critical tool for discovering new biological activities from vast libraries of chemical compounds. nih.gov While this compound is primarily known as a biosynthetic precursor to antibiotics nih.gov, its own bioactivity profile and that of its derivatives are underexplored. Derivatives of aminobenzoic and hydroxybenzoic acids are known to possess a wide range of biological functions, making this chemical class a promising area for HTS campaigns. nih.gov

Modern HTS approaches can rapidly test thousands of compounds for specific effects. For example, a zebrafish model has been effectively used to screen for the whitening activity of compounds structurally related to hydroxybenzoic acid methyl ester. Similar phenotypic screens could be developed to test this compound derivatives for a multitude of biological effects. Furthermore, HTS can be coupled with mass spectrometry to screen complex biological samples directly, removing the need for extensive sample preparation. nih.gov Activity-based probes can also be used to develop highly sensitive HTS assays that can be performed in complex cell extracts to identify novel enzyme inhibitors. HTS is also instrumental in enzyme evolution, allowing for the rapid screening of enzyme libraries to find mutants with enhanced activity for producing the target compound. researchgate.netnih.gov

Advanced Characterization Techniques for Complex Systems

A thorough understanding of this compound requires detailed structural and functional characterization, both of the molecule itself and of its interactions within complex biological systems. Standard spectroscopic techniques provide foundational data; the PubChem database, for instance, lists 1D NMR, GC-MS, and IR spectra for the compound.

However, emerging research frontiers demand more advanced techniques. To understand how this molecule interacts with its biological targets, such as the enzymes involved in antibiotic biosynthesis, sophisticated methods are required. Techniques like intact protein mass spectrometry and X-ray crystallography are invaluable for elucidating the precise mechanisms of enzyme-ligand interactions. These methods can reveal covalent modifications and the three-dimensional structure of a ligand bound within an enzyme's active site, providing critical insights for rational drug design. For example, these techniques were used to understand how specific inactivators bind to human ornithine aminotransferase, a pyridoxal 5'-phosphate (PLP) dependent enzyme with similarities to enzymes in the AHBA pathway.

Multi-Omics Integration for Systems-Level Understanding of Biosynthesis

To fully elucidate and optimize the biosynthesis of this compound, a systems-level understanding is essential. The integration of multiple "omics" datasets—such as transcriptomics (gene expression) and metabolomics (metabolite profiles)—provides a comprehensive view of the biological processes involved.

Recent studies on other specialized plant metabolites have demonstrated the power of this approach. By combining untargeted metabolome and transcriptome profiling across different tissues, researchers can identify gene-metabolite correlations. Statistical methods like Weighted Gene Co-expression Network Analysis (WGCNA) can pinpoint modules of co-expressed genes that are highly correlated with the production of a specific metabolite. This allows for the identification of candidate genes, including transcription factors, transporters, and biosynthetic enzymes, that are involved in the pathway. Applying a similar multi-omics strategy to an AHBA-producing organism could uncover the complete biosynthetic pathway, identify regulatory bottlenecks, and provide a roadmap for rationally engineering the host strain for enhanced production of this compound.

Rational Design of New Functional Molecules and Materials

The scaffold of this compound serves as a valuable starting point for the rational design of new functional molecules and materials. Its precursor, AHBA, is the natural building block for the mC7N unit found in potent ansamycin (B12435341) antibiotics. nih.gov This inherent bioactivity makes its derivatives attractive targets for medicinal chemistry.

Rational design involves using structural and mechanistic information to create novel compounds with desired properties. For example, inspired by the inactivation mechanism of certain enzymes, researchers have designed and synthesized highly potent and selective enzyme inhibitors. This process often involves computational tools like molecular docking and pKa calculations to predict how a designed molecule will interact with its target. Similarly, pharmacophore modeling and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can guide the synthesis of new drug candidates, such as novel hypnotic agents. By applying these principles, the this compound core can be systematically modified to generate libraries of new compounds for screening as potential therapeutics, agrochemicals, or components of advanced materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.